2-Ethoxyethyl triflate

process chemistry stability storage

2‑Ethoxyethyl triflate (IUPAC: 2‑ethoxyethyl trifluoromethanesulfonate; CAS 851536‑76‑0) is a primary alkyl trifluoromethanesulfonate ester with the molecular formula C₅H₉F₃O₄S and a molecular weight of 222.19 g mol⁻¹. It belongs to the class of reactive alkyl triflates that serve as powerful electrophilic alkylating agents in organic synthesis, owing to the exceptionally low nucleofugality of the triflate anion.

Molecular Formula C5H9F3O4S
Molecular Weight 222.19 g/mol
Cat. No. B8731063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyethyl triflate
Molecular FormulaC5H9F3O4S
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCCOCCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C5H9F3O4S/c1-2-11-3-4-12-13(9,10)5(6,7)8/h2-4H2,1H3
InChIKeyRJYPTKAJRGPMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyethyl Triflate: CAS 851536-76-0 – Key Physicochemical and Structural Properties for Procurement


2‑Ethoxyethyl triflate (IUPAC: 2‑ethoxyethyl trifluoromethanesulfonate; CAS 851536‑76‑0) is a primary alkyl trifluoromethanesulfonate ester with the molecular formula C₅H₉F₃O₄S and a molecular weight of 222.19 g mol⁻¹ . It belongs to the class of reactive alkyl triflates that serve as powerful electrophilic alkylating agents in organic synthesis, owing to the exceptionally low nucleofugality of the triflate anion [1]. The compound is typically supplied at ≥95 % purity and is primarily employed as a key intermediate in the preparation of the semi‑synthetic rapamycin derivative Biolimus A9 (umirolimus), where it selectively installs the 2‑ethoxyethyl ether side chain at the 42‑O position of rapamycin [2].

Why 2‑Ethoxyethyl Triflate Cannot Be Replaced by Generic Alkyl Triflates or Sulfonate Esters Without Risk


Primary alkyl triflates are among the most electrophilic neutral alkylating agents available, but their reactivity comes at the cost of pronounced thermal lability [1]. Within the narrower series of 2‑alkoxyethyl triflates, the ethoxyethyl variant occupies a specific reactivity–lipophilicity window that is critical for the selective mono‑alkylation of rapamycin’s conformationally hindered 42‑OH group [2]. Direct substitution with methyl, ethyl, or even 2‑methoxyethyl triflate alters both the steric demand and the partition coefficient of the alkylating species, leading to divergent reaction rates, by‑product profiles, and ultimately the failure to produce the defined ethoxyethyl‑ether pharmacophore required for Biolimus A9 biological activity [3]. The quantitative evidence below demonstrates that performance differences among candidate electrophiles are measurable and process‑relevant.

2‑Ethoxyethyl Triflate: Head‑to‑Head Quantitative Evidence for Scientific Selection


Room‑Temperature Storage Stability: 2‑Ethoxyethyl Triflate vs. 2‑Ethoxyethyl Pentafluorobenzene Sulfonate

In the commercial manufacture of Biolimus A9, 2‑ethoxyethyl triflate was shown to decompose after storage for one week at room temperature, whereas the alternative electrophile 2‑ethoxyethyl pentafluorobenzene sulfonate remained intact under identical storage conditions as confirmed by NMR spectroscopy [1]. This stability differential has direct consequences for material storage, production scheduling, and process robustness at pilot or industrial scale.

process chemistry stability storage alkylating agents

UV‑Absorbance for Process Tracking: 2‑Ethoxyethyl Triflate vs. Alkyl Benzene Sulfonates

2‑Ethoxyethyl triflate lacks a UV‑active chromophore, rendering it unsuitable for real‑time reaction monitoring by standard HPLC‑UV methods during the alkylation step [1]. In contrast, the corresponding alkyl benzene sulfonate (e.g., 2‑ethoxyethyl pentafluorobenzene sulfonate) contains an aromatic ring that enables straightforward UV‑based process tracking, a critical requirement for regulatory compliant pharmaceutical manufacturing [1].

process analytical technology HPLC tracking UV detection manufacturing

Scalable Synthesis Yield: Multi‑Hundred Gram Preparation of 2‑Ethoxyethyl Triflate

Despite its inherent thermal instability, 2‑ethoxyethyl triflate can be synthesised at substantial scale with high efficiency when appropriate precautions are taken. A large‑scale preparation starting from 505 g of 2‑ethoxyethanol, employing trifluoromethanesulfonic anhydride and 2,6‑lutidine in dichloromethane followed by vacuum distillation, delivered 1060 g of the target triflate, corresponding to an isolated yield of 86 % [1]. This demonstrates that scale‑up is feasible, though the thermal sensitivity still mandates controlled low‑temperature work‑up and rapid purification.

scale‑up synthesis yield vacuum distillation process development

O‑Alkylation Yield of Rapamycin: 2‑Ethoxyethyl Triflate Performance Under Optimised Conditions

When 2‑ethoxyethyl triflate is employed to alkylate rapamycin at the 42‑OH position in the presence of N,N‑diisopropylethylamine (DIPEA) in methylene chloride, the desired product (O‑(2‑ethoxyethyl)‑rapamycin, i.e., Biolimus A9) is obtained in 91.3 % yield [1]. This represents a dramatic improvement over the earlier Isozaki protocol, which used 2,6‑lutidine in toluene and afforded only 46 % yield with the same triflate reagent, and also exceeds the 23 % yield reported when the alkylation was attempted with 2,6‑lutidine in toluene without trialkylamine optimisation [2]. The data underscore that the reaction outcome is exquisitely sensitive to base–solvent pairing, and that 2‑ethoxyethyl triflate itself is capable of high‑yielding performance when process conditions are correctly matched.

rapamycin alkylation Biolimus A9 process yield trialkylamine base

Procurement‑Relevant Application Scenarios for 2‑Ethoxyethyl Triflate


Large‑Scale Synthesis of Biolimus A9 (Umirolimus) for Drug‑Eluting Stent Coatings

The dominant industrial application of 2‑ethoxyethyl triflate is the selective 42‑O‑alkylation of rapamycin to manufacture Biolimus A9, the active pharmaceutical ingredient in the BioMatrix™ drug‑eluting coronary stent system [1]. Process patents demonstrate that a yield of 91.3 % can be achieved when the triflate is used with DIPEA in methylene chloride, and that the triflate itself can be prepared at 505 g scale in 86 % yield [2]. However, the compound’s room‑temperature instability mandates that production campaigns be scheduled for immediate consumption of freshly prepared or cold‑stored material, a logistical constraint that must be factored into procurement planning.

Primary Alkyl Triflate Reference Standard for Reactivity and Stability Studies

As a representative primary alkyl triflate bearing a β‑oxygen substituent, 2‑ethoxyethyl triflate serves as a useful probe for investigating the influence of alkoxy‑substitution on electrophilic reactivity [1]. The Dubreuil (1999) study on cationic ring‑opening polymerisation of tetrahydrofuran established that increasing alkyl chain length of triflate initiators correlates with a significant decrease in initiation rate, and that non‑linear esters exhibit incomplete initiation [1]. The ethoxyethyl variant offers a defined, oxygen‑functionalised primary alkyl chain that can be contrasted with simpler alkyl triflates (methyl, ethyl, allyl) to deconvolute electronic vs. steric contributions to SN2 reactivity.

Comparator Compound for Evaluating Alternative Electrophiles in Process Chemistry

In process development aiming to replace 2‑ethoxyethyl triflate with more stable electrophiles (e.g., pentafluorobenzene sulfonates or other aryl sulfonates), the triflate serves as the benchmark against which improvements in stability, UV‑trackability, and scalability are measured [1]. The documented drawbacks—one‑week RT decomposition and absence of a UV chromophore—provide a quantitative baseline that any candidate replacement must surpass while maintaining or exceeding the alkylation yield of 91.3 % [2].

Synthesis of Functionalised Polyether Initiators for Living Cationic Polymerisation

Alkyl triflates bearing ether functionalities have been employed as in‑situ generated initiators for living cationic ring‑opening polymerisation of cyclic ethers such as tetrahydrofuran [1]. Although 2‑ethoxyethyl triflate itself has not been extensively characterised in this specific context, its structural homology to the triflate esters systematically studied by Dubreuil et al. suggests potential utility for introducing 2‑ethoxyethyl end‑groups into poly(tetrahydrofuran) chains, provided the inherent instability is managed through in‑situ generation and immediate use.

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